molecular formula C18H16F3N5OS B2498125 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 915188-11-3

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2498125
CAS No.: 915188-11-3
M. Wt: 407.42
InChI Key: HCNROSMHSWFHFE-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 2. The sulfanyl linker connects the triazole to an acetamide moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-11-5-4-6-12(9-11)16-24-25-17(26(16)22)28-10-15(27)23-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNROSMHSWFHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of biologically active triazole derivatives. This article explores its biological activities, particularly its potential as an anticancer and antimicrobial agent, based on recent research findings.

  • Chemical Formula : C20H22F3N5OS
  • CAS Number : 694457-94-8
  • Molecular Weight : 460.39058 g/mol

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound with a similar structure showed promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
DoxorubicinHCT-1163.23
Test CompoundHCT-1161.9
Test CompoundMCF-72.3

These findings indicate that the compound can potentially inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated. It demonstrated notable activity against a range of bacterial strains, which is attributed to the presence of the triazole ring that enhances interaction with microbial enzymes:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

The mechanism through which these compounds exert their biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. The triazole moiety is known to interfere with the biosynthesis of nucleic acids and proteins in both cancerous and microbial cells .

Case Studies

  • Study on Anticancer Activity : A study published in ACS Omega investigated various triazole derivatives, including our compound. It was found that these compounds induced apoptosis in cancer cells via mitochondrial pathways, leading to cell cycle arrest and reduced viability .
  • Antimicrobial Efficacy Assessment : Research conducted at Damanhour University reported on the synthesis and testing of various triazole derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced their antibacterial potency .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown promising results against various cancer cell lines.

CompoundCancer Cell Lines TestedPercent Growth Inhibition
6hSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Such findings suggest that this compound may act as a potential lead in developing new anticancer therapies .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary results indicate that it can inhibit the growth of specific pathogens, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

In silico studies have suggested that this compound may possess anti-inflammatory properties by acting as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . This opens avenues for its application in treating inflammatory diseases.

Fungicides

The triazole moiety is widely recognized for its use in agricultural fungicides. Compounds similar to this compound can be explored for their efficacy in controlling fungal diseases in crops. Their mechanism often involves inhibiting fungal sterol biosynthesis, which is critical for fungal cell membrane integrity.

Case Study 1: Anticancer Research

A study published in ACS Omega demonstrated the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Testing

Research conducted on a series of triazole compounds revealed their effectiveness against resistant strains of bacteria and fungi. The study highlighted the potential of these compounds as new antimicrobial agents .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfonyl (-SO₂-) derivatives under controlled conditions:
R-S-R’+H2O2R-SO2-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2\text{-R'}

ParameterConditionsYield (%)Reference
Oxidizing AgentHydrogen peroxide (30%)78
Temperature60°C
Reaction Time4–6 hours
CatalystVanadium(V) oxide85

Microwave-assisted oxidation reduces reaction time to 15–30 minutes with comparable yields (82–89%) .

Nucleophilic Substitution

The acetamide carbonyl group participates in nucleophilic substitution reactions. For example, hydrolysis produces carboxylic acid derivatives :

R-CONH-Ar+H2OH+/OHR-COOH+Ar-NH2\text{R-CONH-Ar} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{Ar-NH}_2

Condition TypeAcidic (HCl)Basic (NaOH)
TemperatureReflux (110°C)80°C
Time8–12 hours4–6 hours
Yield63%72%
By-Products<2%<5%

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective modifications:

Cycloaddition Reactions

Under microwave irradiation, the triazole participates in [3+2] cycloadditions with nitriles :

Triazole+R-C≡NTetrazolo[1,5-a]triazine\text{Triazole} + \text{R-C≡N} \rightarrow \text{Tetrazolo[1,5-a]triazine}

| Entry | Nitrile Reagent | Time (min) | Yield (%) | Reference |
|-------|-----------------------|

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituents, emphasizing how variations influence biological activity:

Compound Name R1 (Triazole Substituent) R2 (Acetamide Substituent) Key Biological Activity Reference
Target Compound 4-amino-5-(3-methylphenyl) N-[2-(trifluoromethyl)phenyl] Under investigation
7h () 4-(4-chlorophenyl)-5-(p-tolylaminomethyl) Synthetic intermediate
AM31 () 4-amino-5-(2-hydroxyphenyl) N-(4-nitrophenyl) Reverse transcriptase inhibition (Ki < Nevirapine)
3.1-3.21 () 4-amino-5-(furan-2-yl) Varied aryl groups Anti-exudative (47% yield; comparable to diclofenac at 10 mg/kg)
Derivative 4-amino-5-(2-pyridyl) N-(3-chlorophenyl) Structural analog for anti-inflammatory studies
AM33 () 4-amino-5-(2-hydroxyphenyl) N-(4-methoxyphenyl) Reverse transcriptase inhibition (Ki = 2.3 nM)

Key Observations:

  • Triazole Substitutents: The 3-methylphenyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with the polar hydroxyphenyl group in AM31/AM33. This difference could modulate binding affinity in enzyme targets like reverse transcriptase .
  • Anti-Exudative Potential: Compounds with furan-2-yl substituents () showed 47% inhibition of exudate formation at 10 mg/kg, suggesting that the target compound’s 3-methylphenyl group may offer similar or enhanced activity pending testing .

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